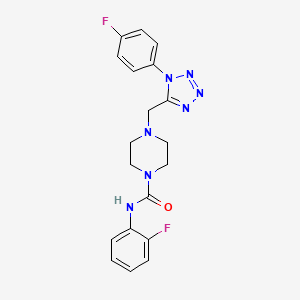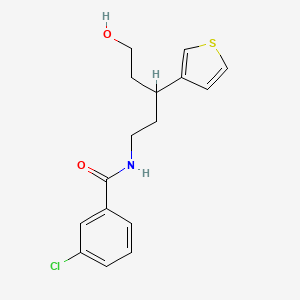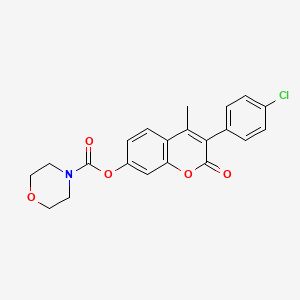![molecular formula C7H11Cl B2894051 1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane CAS No. 2287287-24-3](/img/structure/B2894051.png)
1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane is a unique organic compound characterized by its bicyclic structure and the presence of a chloromethyl group attached to the third carbon of the bicyclo[1.1.1]pentane ring system. This compound is of interest in various scientific and industrial applications due to its structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: One common synthetic route involves the halogenation of 3-methylbicyclo[1.1.1]pentane using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.
Substitution Reactions: Another method is the substitution reaction where a suitable precursor, such as 3-methylbicyclo[1.1.1]pentane, is reacted with chloromethylating agents like formaldehyde and hydrochloric acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the chloromethylation reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in the formation of 3-methylbicyclo[1.1.1]pentane.
Substitution: Substitution reactions are common, where the chloromethyl group can be replaced by other functional groups, such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) for hydroxyl substitution and thiourea for thiol substitution are employed.
Major Products Formed:
Oxidation: this compound can be oxidized to form 1-(chloromethyl)-3-methylbicyclo[1.1.1]pentan-1-ol, 1-(chloromethyl)-3-methylbicyclo[1.1.1]pentanone, or 1-(chloromethyl)-3-methylbicyclo[1.1.1]pentanoic acid.
Reduction: The reduction product is 3-methylbicyclo[1.1.1]pentane.
Substitution: Substitution reactions can yield 1-(hydroxymethyl)-3-methylbicyclo[1.1.1]pentane, 1-(aminomethyl)-3-methylbicyclo[1.1.1]pentane, or 1-(thiomethyl)-3-methylbicyclo[1.1.1]pentane.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The molecular targets and pathways involved are specific to the reactions it undergoes and the reagents used.
Comparison with Similar Compounds
1-(Chloromethyl)naphthalene: This compound has a similar chloromethyl group but is part of a naphthalene ring system.
1-(Chloromethyl)pyrene: Another aromatic compound with a chloromethyl group attached to a pyrene ring.
1-(Chloromethyl)anthracene: Similar to the above, but with an anthracene ring system.
Uniqueness: 1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to linear or monocyclic compounds. This structural uniqueness allows for specific reactivity patterns and applications that are not observed in similar compounds.
Properties
IUPAC Name |
1-(chloromethyl)-3-methylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c1-6-2-7(3-6,4-6)5-8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVYSMJUBGJDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2893970.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2893971.png)
![[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol](/img/structure/B2893972.png)
![6-(2-Methoxyphenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2893973.png)


![4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2893983.png)
![6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2893984.png)



![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2893991.png)
